molecular formula C10H11FO4S B2999818 1-(Cyclopropylmethoxy)-4-fluorosulfonyloxybenzene CAS No. 2411265-08-0

1-(Cyclopropylmethoxy)-4-fluorosulfonyloxybenzene

Cat. No.: B2999818
CAS No.: 2411265-08-0
M. Wt: 246.25
InChI Key: ISFGSFGUOFUESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylmethoxy)-4-fluorosulfonyloxybenzene is a chemical compound characterized by the presence of a cyclopropylmethoxy group and a fluorosulfonyloxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethoxy)-4-fluorosulfonyloxybenzene typically involves the reaction of 1-(cyclopropylmethoxy)benzene with a fluorosulfonylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, ensuring that the reaction conditions are scalable and that the product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethoxy)-4-fluorosulfonyloxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield corresponding amine derivatives, while oxidation reactions may produce oxidized forms of the compound.

Scientific Research Applications

1-(Cyclopropylmethoxy)-4-fluorosulfonyloxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethoxy)-4-fluorosulfonyloxybenzene involves its interaction with specific molecular targets. The fluorosulfonyloxy group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target and context.

Comparison with Similar Compounds

  • 1-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzene
  • 1-(Cyclopropylmethoxy)-4-chlorobenzene
  • 1-(Cyclopropylmethoxy)-4-bromobenzene

Comparison: 1-(Cyclopropylmethoxy)-4-fluorosulfonyloxybenzene is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The fluorosulfonyloxy group can participate in unique substitution reactions and may offer different pharmacological properties compared to other substituents like difluoromethoxy, chloro, or bromo groups.

Properties

IUPAC Name

1-(cyclopropylmethoxy)-4-fluorosulfonyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO4S/c11-16(12,13)15-10-5-3-9(4-6-10)14-7-8-1-2-8/h3-6,8H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFGSFGUOFUESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.